(5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of chlorobenzylidene and chlorobenzyl groups further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorobenzyl groups enhances its reactivity and potential for diverse applications compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H11Cl2NO2S2 |
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Molecular Weight |
396.3 g/mol |
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Cl2NO2S2/c18-12-4-1-10(2-5-12)9-22-14-6-3-11(7-13(14)19)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8- |
InChI Key |
BFHQURQTQGPOOQ-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)S3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)Cl)Cl |
Origin of Product |
United States |
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